molecular formula C23H17N3OS B376044 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-phenylethan-1-one

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-phenylethan-1-one

Cat. No.: B376044
M. Wt: 383.5g/mol
InChI Key: KITQCDYKGBCTSQ-UHFFFAOYSA-N
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Description

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-phenylethan-1-one is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-phenylethan-1-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amidines, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated triazine derivative.

    Attachment of the Phenylethanone Moiety: The final step involves the coupling of the triazine-sulfanyl intermediate with a phenylethanone derivative, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: Utilizes a continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The phenylethanone moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted phenylethanone derivatives.

Scientific Research Applications

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
  • 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Uniqueness

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-phenylethan-1-one is unique due to its specific combination of a triazine ring, sulfanyl group, and phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H17N3OS

Molecular Weight

383.5g/mol

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C23H17N3OS/c27-20(17-10-4-1-5-11-17)16-28-23-24-21(18-12-6-2-7-13-18)22(25-26-23)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

KITQCDYKGBCTSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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